molecular formula C10H6N2O4 B1222033 1,3-Dinitronaphthalene CAS No. 606-37-1

1,3-Dinitronaphthalene

Cat. No. B1222033
CAS RN: 606-37-1
M. Wt: 218.17 g/mol
InChI Key: ULALSFRIGPMWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3-dinitronaphthalene can be achieved through the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent. This method presents a mild, environmentally benign, and economical approach for the preparation of dinitronaphthalene compounds, including 1,3-dinitronaphthalene. The process involves the use of Ni(CH3COO)2·4H2O as a catalyst, showcasing a conversion of 1-nitronaphthalene with selectivity towards various dinitronaphthalene isomers under optimal conditions (You et al., 2015).

Molecular Structure Analysis

Investigations into the crystal and molecular structure of dinitronaphthalene isomers provide insight into the arrangement and physical state of these compounds. For instance, the study of the crystal structure of 1,8-dinitronaphthalene at different temperatures using single-crystal diffractometer data helps understand the polymorphism and structural aspects of dinitronaphthalenes. Such studies reveal the space group, lattice parameters, and temperature-induced changes, contributing to a deeper understanding of dinitronaphthalene's molecular structure (Ciechanowicz-rutkowska, 1977).

Chemical Reactions and Properties

1,3-Dinitronaphthalene exhibits distinct reactivity with conjugated dienes, highlighting its dienophilic character. This reactivity facilitates the formation of phenanthrenes through a classical Diels–Alder process. Such reactions underscore the compound's chemical versatility and its potential for generating complex molecular architectures (Paredes et al., 2003).

Physical Properties Analysis

The study of dinitronaphthalene's physical properties, such as solubility in organic solvents, is crucial for its application in various fields. Investigations into the solubility and mixing properties of solutions containing dinitronaphthalenes help in understanding their interaction with solvents and potential for various applications (Yang et al., 2017).

Scientific Research Applications

1. Photocatalytic Oxidation Reaction Study

  • Summary of Application: 1,3-Dinitronaphthalene has been used to study the photocatalytic oxidation reaction in the presence of TiO2 (Degussa P-25 grade) .
  • Methods of Application: The experiment involves the use of 1,3-Dinitronaphthalene as a reactant in a photocatalytic oxidation reaction. The reaction takes place in the presence of TiO2, a common photocatalyst .

2. Preparation of Dinitronaphthalene Compounds

  • Summary of Application: A simple method for the preparation of dinitronaphthalene from the nitration reaction of 1-nitronaphthalene with NO2 as nitration reagent has been developed .
  • Methods of Application: The preparation involves the nitration of 1-nitronaphthalene with NO2. The reaction is catalyzed by Ni(CH3COO)2 4H2O .
  • Results or Outcomes: The conversion of 1-nitronaphthalene is 33.10% with selectivity to 1,5-DNN, 1,3-DNN, 1,4-DNN, and 1,8-DNN being 34.10%, 23.56%, 19.30%, and 3.56% respectively .

Safety And Hazards

1,3-Dinitronaphthalene is a suspected carcinogen . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is also potentially explosive and may be sensitive to heat or shock .

properties

IUPAC Name

1,3-dinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULALSFRIGPMWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Record name 1,3-DINITRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20274
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025164
Record name 1,3-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,3-dinitronaphthalene is a beige powder. (NTP, 1992)
Record name 1,3-DINITRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20274
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

Sublimes (NTP, 1992)
Record name 1,3-DINITRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20274
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 1,3-DINITRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20274
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

1,3-Dinitronaphthalene

CAS RN

606-37-1
Record name 1,3-DINITRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20274
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dinitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dinitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-DINITRONAPHTHALENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dinitronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DINITRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D55U333CQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

295 to 298 °F (NTP, 1992)
Record name 1,3-DINITRONAPHTHALENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20274
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dinitronaphthalene
Reactant of Route 2
Reactant of Route 2
1,3-Dinitronaphthalene
Reactant of Route 3
Reactant of Route 3
1,3-Dinitronaphthalene
Reactant of Route 4
Reactant of Route 4
1,3-Dinitronaphthalene
Reactant of Route 5
1,3-Dinitronaphthalene
Reactant of Route 6
1,3-Dinitronaphthalene

Citations

For This Compound
318
Citations
E Paredes, M Kneeteman, M Gonzalez-Sierra… - Tetrahedron letters, 2003 - Elsevier
1-Nitronaphthalene reacts at high temperature with poor and moderately reactive dienes affording N-naphthylpyrroles while, with the same dienes, 1,3-dinitronaphthalene exhibits the …
Number of citations: 21 www.sciencedirect.com
HH Hodgson, S Birtwell - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
… 1 : 2-diazo-oxide, and its decomposition by ethyl alcohol gave 1 : 3-dinitronaphthalene in yields of ca. 60%. 1 : 3-Dinitronaphthalene is a potentially useful intermediate and an improved …
Number of citations: 4 pubs.rsc.org
WT Smith - Journal of the American Chemical Society, 1949 - ACS Publications
1, 3-Dinitronaphthalene has been prepared by various procedures, 1 all of which involve 1-amino-2.4-dinitronaphthalene as an intermediate and the subsequent removal of the amino …
Number of citations: 28 pubs.acs.org
RM Murphy, CA Wulff, MJ Strauss - Journal of the American …, 1974 - ACS Publications
The relative enthalpic stabilities of a series of anionic complexes of acetone and cyclopentanone with various polynitroaromatics have been determined. These are the first measured …
Number of citations: 15 pubs.acs.org
D Morrison - The Journal of Organic Chemistry, 1961 - ACS Publications
1, 3-Dinitronaphlhalene-B-sulfonic acid, sodium salt. 1, 3-Dinitronaphthalene (4 g.) was added gradually to 40 ml. of 100% sulfuric acid at room temperature, and the red-black solution …
Number of citations: 0 pubs.acs.org
DC Morrison - The Journal of Organic Chemistry, 1962 - ACS Publications
… The infrared spectrum of this material was identical to that of authentic 3-nitro-l-naphthol,1 2 3prepared from 1-3-dinitronaphthalene. The ether cleavage could also be carriedout by …
Number of citations: 10 pubs.acs.org
HH Hodgson, ER Ward - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… Chatt and Wynne, J., 1943, 33, who mononitrated 1 : 3-dinitronaphthalene to 1 : 3 : 8-trinitronaphthalene under different conditions). It is noteworthy that the mono-nitration of both 1 : 3- …
Number of citations: 3 pubs.rsc.org
R Bacaloglu, CA Bunton, F Ortega - Journal of the American …, 1988 - ACS Publications
Reactions of 1-substituted 2, 4-dinitronaphthalenes with OH" in water-DMSO involve very rapid formation of a x-complex of the substrate and OH", and then promotion of an electron …
Number of citations: 30 pubs.acs.org
K Shanmugam, J Barek, J Zima - Chemia analityczna, 2004 - beta.chem.uw.edu.pl
Polarographic and voltammetric behaviour of genotoxic compound 1, 3-dinitronaphthalene was investigated. Optimum conditions of its determination by tast polarography, differential …
Number of citations: 8 beta.chem.uw.edu.pl
HL Ammon - Acta Crystallographica Section C: Crystal Structure …, 1991 - scripts.iucr.org
(IUCr) Structure of 1,3-dinitronaphthalene Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume 47 Part 10 Pages …
Number of citations: 3 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.